molecular formula C18H21NO3 B2943624 butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 347332-06-3

butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B2943624
CAS No.: 347332-06-3
M. Wt: 299.37
InChI Key: SITCKXPTYJEMPV-UHFFFAOYSA-N
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Description

Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 347332-06-3) is a high-purity benzoate ester featuring a substituted pyrrole moiety, supplied with a specification of 98% purity . This complex structure, with the molecular formula C18H21NO3 and a molecular weight of 299.37 g/mol, is designed for use as a key building block in organic synthesis and medicinal chemistry research . The compound's reactive formyl group and the pyrrole ring make it a versatile intermediate for the preparation of more complex molecules . It has been investigated for its potential biological activities, which include antimicrobial and anticancer properties, and is explored as a potential pharmacophore in drug design and development . A 2024 study identified this specific compound as a potential small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint pathway, a promising target in cancer immunotherapy, highlighting its significant research value . The mechanism of action for this compound in biological contexts is believed to involve its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating the activity of enzymes and receptors . From a chemical perspective, the formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, and the pyrrole ring can undergo electrophilic substitution reactions, allowing for diverse chemical modifications . Please handle this product with care. It may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications .

Properties

IUPAC Name

butyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-5-10-22-18(21)15-6-8-17(9-7-15)19-13(2)11-16(12-20)14(19)3/h6-9,11-12H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITCKXPTYJEMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the following steps :

    Formation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: This intermediate can be synthesized by reacting 2,5-dimethylpyrrole with benzaldehyde under acidic conditions.

    Esterification: The resulting aldehyde is then esterified with butanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products Formed

    Oxidation: Butyl 4-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

    Reduction: Butyl 4-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several scientific research applications :

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways . The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Benzoates

Butyl Benzoate (CAS 136-60-7)
  • Structure: Simple ester of butanol and benzoic acid.
  • Applications : Solvent in glow sticks, fragrance ingredient, and plasticizer .
  • Suppliers often omit hazard labeling, though it can cause ocular/mucosal irritation upon contact .
Amyl Benzoate (CAS 2049-96-9)
  • Structure : Ester of amyl alcohol and benzoic acid.
  • Applications : Fragrance ingredient with higher molecular weight than butyl benzoate.
  • Safety: Limited irritation data; structurally similar alkyl benzoates like ethylhexyl benzoate show low phototoxicity .
  • Key Differences : Longer alkyl chain increases lipophilicity but lacks the aromatic heterocycle present in the target compound.

Pyrrole-Containing Esters

Methyl 2-(4-(3-Formyl-2,5-Dimethyl-1H-Pyrrol-1-yl)Phenyl)Acetate
  • Structure : Methyl ester with a pyrrole-phenylacetate backbone.
  • Applications : Discontinued by CymitQuimica, suggesting niche or challenging synthesis .
  • Key Differences : The acetate group and methyl ester alter solubility and reactivity compared to the butyl ester in the target compound.

Common Glow Stick Solvents

Dimethyl Phthalate (CAS 131-11-3)
  • Structure : Phthalate ester with two methyl groups.
  • Applications : Solvent in glow sticks; less volatile than butyl benzoate.
  • Key Differences : Phthalate backbone confers distinct environmental and toxicological concerns compared to benzoate esters.

Comparative Data Table

Compound Molecular Features Applications Safety Profile Key Reactivity Concerns
Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate Butyl ester, formyl-pyrrole substituent Research/Pharmaceuticals (inferred) Unknown; formyl group may increase irritation potential High (formyl group reactivity)
Butyl benzoate Simple alkyl benzoate Solvent, fragrance Skin/Eye Irritant 2 (variable) Low
Dimethyl phthalate Phthalate ester Solvent Not classified as dangerous Environmental persistence
Methyl 2-(4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetate Pyrrole-phenylacetate Discontinued Unknown Moderate (ester hydrolysis)

Biological Activity

Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a pyrrole-containing compound that has garnered attention due to its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular formula of this compound is C16H19NO3C_{16}H_{19}NO_3. Its structure includes a butyl ester group attached to a pyrrole ring that features a formyl group and a dimethyl substitution. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains.

CompoundMIC (μg/mL)Target Organism
This compoundTBDStaphylococcus aureus
Related Pyrrole Derivative3.12 - 12.5Escherichia coli
Control (Ciprofloxacin)2Both

Studies have shown that derivatives with similar structures can inhibit the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL compared to ciprofloxacin's MIC of 2 μg/mL .

Antitubercular Activity

A notable area of research involves the antitubercular potential of pyrrole derivatives. Compounds based on the pyrrole scaffold have been identified as promising candidates against Mycobacterium tuberculosis . For example, some derivatives showed MIC values below 1 μg/mL against multidrug-resistant strains . The mechanism of action often involves inhibition of essential bacterial enzymes.

Study on Antibacterial Properties

In a comparative study evaluating the antibacterial properties of various pyrrole derivatives, this compound was included among other compounds. The study highlighted its potential effectiveness against resistant bacterial strains and suggested further exploration into its pharmacodynamics and mechanisms of action .

In Vitro Evaluation

In vitro assays demonstrated that the compound exhibited low cytotoxicity against mammalian cells while maintaining potent antibacterial activity. This dual profile suggests its potential for therapeutic applications with minimized side effects .

Q & A

Q. Table 1: Key Analytical Parameters for Purity Validation

TechniquePurposeParameters
HPLCQuantify impuritiesRetention time, peak area ratio
NMRStructural confirmationδ 9.8 ppm (aldehyde proton)
HRMSMolecular ion verificationm/z calculated vs. observed

Basic: Which spectroscopic methods are critical for structural elucidation of this compound?

Methodological Answer:

  • 1H/13C NMR : Identifies substituents on the pyrrole and benzoate moieties (e.g., aldehyde proton at δ ~9.8 ppm, methyl groups at δ ~2.1–2.5 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for ester, ~1660 cm⁻¹ for aldehyde) .
  • X-ray Crystallography : Resolves 3D conformation if single crystals are obtained (e.g., bond angles in pyrrole ring) .

Advanced: How to design a study evaluating its anti-biofilm activity against multidrug-resistant pathogens?

Methodological Answer:

Biofilm Inhibition Assay :

  • Use Pseudomonas aeruginosa or Staphylococcus aureus in 96-well plates with tryptic soy broth.
  • Treat with compound (1–100 µg/mL) and incubate 24–48 h.
  • Quantify biofilm biomass via crystal violet staining (OD₅₉₀ nm).

Anti-Quorum Sensing (QS) Evaluation :

  • Monitor QS-regulated virulence factors (e.g., pyocyanin production in P. aeruginosa).
  • Compare with known QS inhibitors (e.g., furanones) as positive controls .

Q. Table 2: Key Parameters for Anti-Biofilm Assays

Assay TypeStrainMetricsReference Control
Crystal violetS. aureus ATCC 43300Biomass reduction (%)0.1% dimethyl sulfoxide
Pyocyanin assayP. aeruginosa PAO1Absorbance at 520 nmC30 furanone

Advanced: How to resolve contradictions in cytotoxicity data across cancer cell lines?

Methodological Answer:
Contradictions may arise from:

  • Cell Line Variability : Test across panels (e.g., NCI-60) to identify selectivity patterns.
  • Assay Conditions : Standardize incubation time (48–72 h), serum concentration (5–10% FBS), and MTT/WST-1 protocols.
  • Mechanistic Profiling :
    • Perform flow cytometry for apoptosis (Annexin V/PI staining).
    • Compare with DNA damage markers (γ-H2AX foci) to differentiate modes of action .

Advanced: What methodologies assess environmental persistence and ecotoxicological risks?

Methodological Answer:

  • Environmental Fate Studies :
    • Hydrolysis Stability : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS.
    • Soil/Water Partitioning : Determine log Kow using shake-flask method.
  • Ecotoxicology :
    • Daphnia magna Acute Toxicity : 48-h LC₅₀ under OECD Guideline 202.
    • Algal Growth Inhibition : Pseudokirchneriella subcapitata exposed to 0.1–10 mg/L for 72 h .

Advanced: How to optimize the compound’s stability for in vivo pharmacokinetic studies?

Methodological Answer:

  • Formulation Strategies :
    • Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility.
  • Metabolic Stability :
    • Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
    • Identify metabolites via LC-QTOF-MS .
  • Plasma Stability : Monitor degradation in rat plasma (37°C, 1–24 h) using HPLC .

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